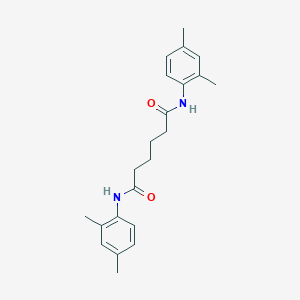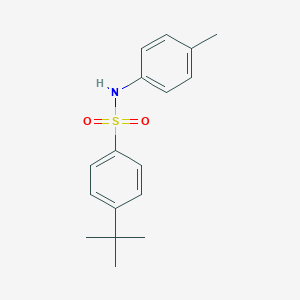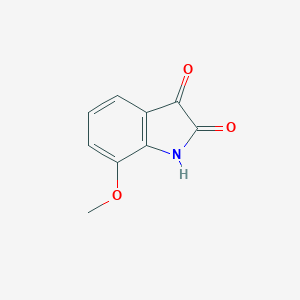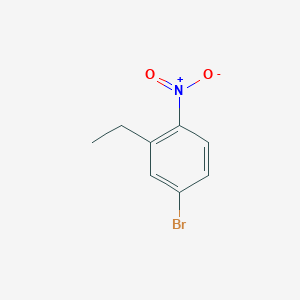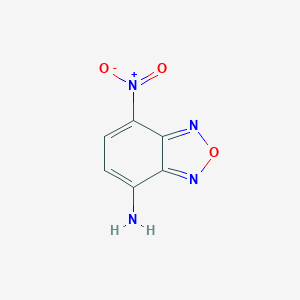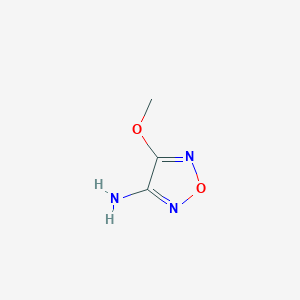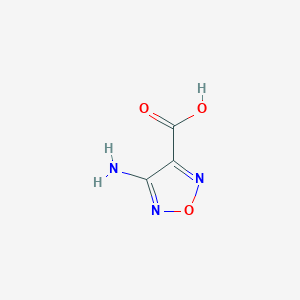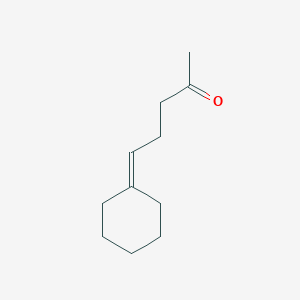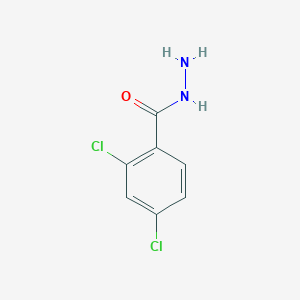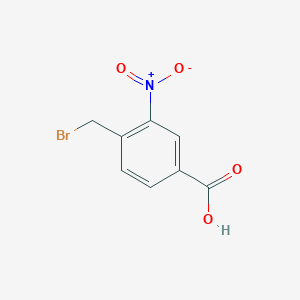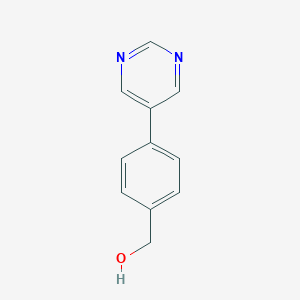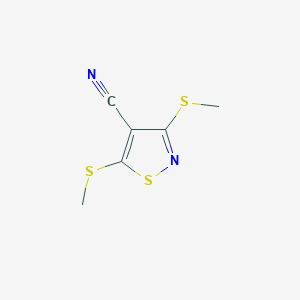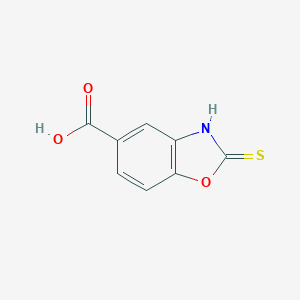![molecular formula C13H13N3O2S B188048 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- CAS No. 126893-36-5](/img/structure/B188048.png)
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' is a chemical compound that belongs to the family of aromatic amines. This compound is commonly used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the formation of a complex with the target molecule. This complex is highly fluorescent, and its fluorescence intensity is directly proportional to the concentration of the target molecule. The complex formation is reversible, and the dissociation of the complex leads to a decrease in fluorescence intensity.
Biochemical And Physiological Effects
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' in lab experiments are its high sensitivity and selectivity for the detection of target molecules. The limitations of using this compound are its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' that can be explored. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of the chemical structure of the compound to improve its solubility and reduce its toxicity. Additionally, the application of this compound in the detection of new target molecules can be explored.
Synthesis Methods
The synthesis method of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with N,N-dimethyl-1,4-phenylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is high.
Scientific Research Applications
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has been extensively used in scientific research due to its unique chemical properties. This compound is commonly used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a sensor for the detection of metal ions and other small molecules.
properties
CAS RN |
126893-36-5 |
|---|---|
Product Name |
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- |
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-15(2)11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)16(17)18/h3-9H,1-2H3 |
InChI Key |
BQYOZFZNJSSFPC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Pictograms |
Irritant |
synonyms |
N N-DIMETHYL-N'-((5-NITRO-2-THIENYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



